1-Iodo-2-methoxy-2-methylpropane
Overview
Description
1-Iodo-2-methoxy-2-methylpropane is an organic compound with the molecular formula C5H11IO It is a derivative of propane, where an iodine atom is substituted at the first carbon, and a methoxy group is attached to the second carbon along with a methyl group
Mechanism of Action
Target of Action
1-Iodo-2-methoxy-2-methylpropane is a chemical compound that primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for this compound.
Mode of Action
It’s known that alkyl halides like this compound can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an electron-rich species, attacks the electrophilic carbon attached to the halogen (iodine in this case). This can result in the replacement of the iodine atom with the nucleophile .
Result of Action
Safety data sheets indicate that it can cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound could have a disruptive effect on cell membranes and potentially interfere with cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals could affect its reactivity. Temperature and pH could also influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxy-2-methylpropane can be synthesized through the reaction of 2-methoxy-2-methylpropane with iodine in the presence of a suitable catalyst. The reaction typically involves the use of hydrogen iodide (HI) as a reagent, which facilitates the substitution of the methoxy group with an iodine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methoxy-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution: Products depend on the nucleophile used; for example, using NaOH can yield 2-methoxy-2-methylpropane.
Oxidation: Oxidation can lead to the formation of corresponding alcohols or ketones.
Reduction: Reduction typically results in the formation of hydrocarbons.
Scientific Research Applications
1-Iodo-2-methoxy-2-methylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Iodo-2-methylpropane: Similar in structure but lacks the methoxy group.
2-Iodo-2-methylpropane: Similar but with the iodine atom at a different position.
1-Bromo-2-methoxy-2-methylpropane: Similar but with a bromine atom instead of iodine.
Uniqueness: 1-Iodo-2-methoxy-2-methylpropane is unique due to the presence of both iodine and methoxy groups, which impart distinct chemical properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-iodo-2-methoxy-2-methylpropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11IO/c1-5(2,4-6)7-3/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNXSSDLTFUQGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CI)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301604 | |
Record name | 1-Iodo-2-methoxy-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19752-22-8 | |
Record name | 1-Iodo-2-methoxy-2-methylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19752-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-2-methoxy-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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